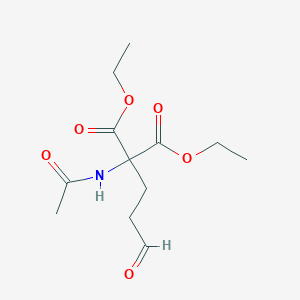
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H19NO5 and features a diethyl malonate backbone with an acetamido group and a propanedioate moiety. The compound is characterized by its ability to undergo various chemical reactions, which can be harnessed for biological applications.
Biological Activity
Mechanism of Action
The compound's biological activity largely stems from its interactions with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property makes it a candidate for studying enzyme kinetics and protein interactions in various biochemical pathways.
Anticancer Potential
Research indicates that this compound may have anticancer properties. It has been shown to modulate the activity of the c-Myc oncogene, which is implicated in several cancers, including breast and prostate cancer. By inhibiting c-Myc activity, the compound could reduce tumor growth and proliferation in various cancer models .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Derivatives
This compound can be synthesized through multi-step organic reactions involving diethyl malonate and appropriate acylating agents. The synthesis typically involves:
- Formation of the Malonate Derivative : Diethyl malonate is reacted with an acetamido group under basic conditions.
- Introduction of the Propanedioate Moiety : The resulting intermediate is then treated with propanedioic acid derivatives to form the final product.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- Case Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent .
- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint inflammation compared to controls, highlighting its anti-inflammatory properties .
特性
IUPAC Name |
diethyl 2-acetamido-2-(3-oxopropyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-4-18-10(16)12(7-6-8-14,13-9(3)15)11(17)19-5-2/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZIKQHNURLYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














